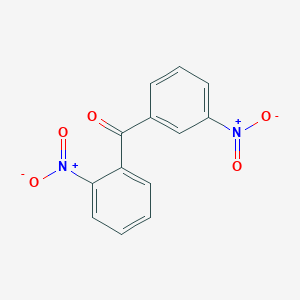
(2-Nitrophenyl)(3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is characterized by the presence of two nitrophenyl groups attached to a methanone core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of benzophenone derivatives. One common method includes the reaction of 2-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: (2-Nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Reduction: (2-Aminophenyl)(3-aminophenyl)methanone.
Oxidation: Corresponding nitro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2-Nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of (2-Nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
相似化合物的比较
- (2-Nitrophenyl)(4-nitrophenyl)methanone
- (3-Nitrophenyl)(4-nitrophenyl)methanone
- (2-Nitrophenyl)(3-aminophenyl)methanone
Comparison: (2-Nitrophenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
生物活性
(2-Nitrophenyl)(3-nitrophenyl)methanone, with the molecular formula C13H10N2O3, is an organic compound characterized by the presence of two nitrophenyl groups attached to a central carbonyl group. This structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article reviews various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
1. Overview of Biological Activity
The biological activities of this compound are primarily attributed to its structural features, particularly the nitro groups which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with cellular components, leading to various biological effects, including:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anticancer Properties : Potential as an antitumor agent against specific cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in metabolic pathways.
2.1 Enzyme Interaction
The compound has been shown to interact with several enzymes, influencing their activities. For instance:
- Acetylcholinesterase Inhibition : By inhibiting this enzyme, this compound enhances cholinergic signaling, which can be beneficial in conditions like Alzheimer's disease.
- PqsD Inhibition : Compounds based on the nitrophenyl scaffold have demonstrated promising inhibitory effects against Pseudomonas aeruginosa's PqsD enzyme, crucial for its virulence .
2.2 Reactive Oxygen Species Modulation
The compound can modulate levels of reactive oxygen species (ROS), impacting gene expression and cellular metabolism. Increased ROS levels can activate transcription factors such as NF-κB, which regulates genes involved in inflammation and immune responses.
3.1 Antimicrobial Studies
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : It has shown potential against strains like Staphylococcus aureus and Escherichia coli, indicating its usefulness as an antibacterial agent .
- Fungal Activity : The compound also exhibits antifungal properties, effectively combating Candida albicans by disrupting biofilm formation and cellular integrity .
3.2 Anticancer Research
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 20 | Cell cycle arrest |
| HT-29 (Colon) | 18 | Inhibition of proliferation |
These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment .
4. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents to enhance its biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the phenyl rings can significantly affect the compound's potency and selectivity towards different biological targets .
属性
分子式 |
C13H8N2O5 |
|---|---|
分子量 |
272.21 g/mol |
IUPAC 名称 |
(2-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-3-5-10(8-9)14(17)18)11-6-1-2-7-12(11)15(19)20/h1-8H |
InChI 键 |
PBJHVHYQMJRIBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















